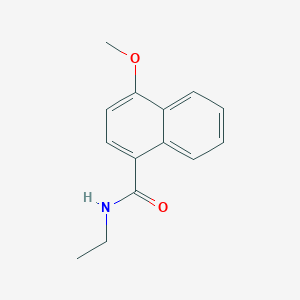
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one, also known as Dibenzylideneacetone (DBA), is a popular organic compound that has been extensively studied for its applications in various fields of science. DBA is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. This compound has been used as a ligand for metal complexes, as a chiral auxiliary in organic synthesis, and as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of DBA is not fully understood, but it is believed to involve the formation of a Schiff base with the metal ion. This complex can then undergo various reactions, such as oxidation, reduction, or substitution, depending on the nature of the metal ion and the reaction conditions. In asymmetric synthesis, DBA can induce chirality in the product through the formation of a diastereomeric complex with the substrate.
Biochemical and Physiological Effects:
DBA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DBA should be handled with care, as it can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBA has several advantages for lab experiments, such as its high stability, solubility in organic solvents, and ability to form stable complexes with metals. However, DBA has some limitations, such as its high cost, the need for a base catalyst, and the potential for side reactions, such as dimerization or polymerization.
Direcciones Futuras
There are several future directions for the study of DBA. One area of research is the development of new metal complexes with DBA as a ligand, which can be used as catalysts for various organic reactions. Another area of research is the use of DBA as a chiral auxiliary in the synthesis of complex natural products. Additionally, the development of new fluorescent probes based on DBA can have applications in biological imaging and diagnostics.
Métodos De Síntesis
DBA can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is isolated through recrystallization. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
Aplicaciones Científicas De Investigación
DBA has been extensively used in scientific research due to its unique properties. One of the most common applications of DBA is as a ligand for metal complexes. DBA can form stable complexes with metals, such as palladium, platinum, and gold, which can be used as catalysts in organic synthesis. DBA has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the product. Additionally, DBA has been used as a fluorescent probe for biological imaging, where it can selectively bind to proteins and nucleic acids.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13(2)19-12)15(18)16(3,4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDTQHICWURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)


![N-methyl-N-[2-(methylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7500660.png)
![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)


![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)

![[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7500707.png)
